molecular formula C24H27N5O2 B12403032 SMN-C2

SMN-C2

Katalognummer: B12403032
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: PETSCYDXCUXNIW-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-3-methyl-4-ethylpiperazin-1-yl]chromen-2-one , reflecting its hybrid chromenone-imidazopyrazine scaffold. The name is derived through the following hierarchical breakdown:

  • Parent structure : Chromen-2-one (a bicyclic system with a ketone at position 2).
  • Substituents :
    • At position 3: A 6,8-dimethylimidazo[1,2-a]pyrazine group.
    • At position 7: A (3S)-3-methyl-4-ethylpiperazine moiety.

The molecular formula C22H23N5O2 corresponds to a molecular weight of 389.4 g/mol . Key structural features include:

  • Imidazo[1,2-a]pyrazine core : A fused bicyclic system with methyl groups at positions 6 and 8.
  • Chromenone backbone : A benzopyran derivative with a ketone at position 2.
  • Piperazine substituent : A 4-ethyl-3-methylpiperazine group with an (S)-configured stereocenter at the 3-methyl position.

The SMILES notation (C[C@H]1CN(CCN1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C) and InChI key (AWUGZGWYVVYYIP-ZDUSSCGKSA-N) further encode the stereochemical and connectivity details .

Table 1: Molecular Formula Breakdown

Component Count
Carbon (C) 22
Hydrogen (H) 23
Nitrogen (N) 5
Oxygen (O) 2

Crystallographic Data and Stereochemical Configuration

While explicit crystallographic data (e.g., X-ray diffraction parameters) for this compound are not publicly available, its stereochemical configuration is unambiguously defined by the (S) designation at the 3-methylpiperazine substituent. The chiral center arises from the tetrahedral geometry of the piperazine nitrogen bearing the methyl group.

The InChI string (InChI=1S/C22H23N5O2/c1-13-10-26(7-6-23-13)17-5-4-16-8-18(22(28)29-20(16)9-17)19-12-27-11-14(2)24-15(3)21(27)25-19/h4-5,8-9,11-13,23H,6-7,10H2,1-3H3/t13-/m0/s1) specifies the absolute configuration via the /t13- descriptor, confirming the (S)-enantiomer .

Key Stereochemical Implications :

  • The (S)-configuration influences molecular recognition in biological systems, potentially affecting binding affinity to targets such as RNA splicing modulators (e.g., SMN2 pre-mRNA) .
  • The ethyl group at position 4 of the piperazine introduces steric bulk, which may modulate solubility and membrane permeability.

Comparative Structural Analysis with Imidazo[1,2-a]pyrazine-Chromenone Hybrid Derivatives

This compound belongs to a broader class of imidazo[1,2-a]pyrazine-chromenone hybrids, which are explored for their modular pharmacophores. A representative analog, SMN-C2 (C24H27N5O2) , shares structural similarities but differs in its piperazine substituent, which is bulkier due to additional ethyl and methyl groups .

Table 2: Structural Comparison with this compound

Feature Target Compound This compound
Molecular Formula C22H23N5O2 C24H27N5O2
Piperazine Substituent 4-Ethyl-3-methyl 4-Ethyl-3-(methoxycarbonyl)
Molecular Weight 389.4 g/mol 417.5 g/mol
Key Functional Groups Chromenone, imidazopyrazine Chromenone, imidazopyrazine

Structural Divergences and Implications :

  • Piperazine Modifications : The substitution pattern on the piperazine ring affects electronic and steric profiles. This compound’s methoxycarbonyl group enhances hydrogen-bonding capacity compared to the simpler ethyl-methyl group in the target compound.
  • Chromenone Positioning : Both compounds retain the chromenone core at position 3, critical for π-π stacking interactions in RNA binding .
  • Hybrid Scaffold Utility : The imidazo[1,2-a]pyrazine moiety provides a planar aromatic system conducive to intercalation, while the chromenone ketone offers hydrogen-bond acceptor sites.

Eigenschaften

Molekularformel

C24H27N5O2

Molekulargewicht

417.5 g/mol

IUPAC-Name

3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-4-ethyl-3-methylpiperazin-1-yl]chromen-2-one

InChI

InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1

InChI-Schlüssel

PETSCYDXCUXNIW-INIZCTEOSA-N

Isomerische SMILES

CCN1CCN(C[C@@H]1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C

Kanonische SMILES

CCN1CCN(CC1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 2-Hydroxyacetophenone

2-Hydroxyacetophenone undergoes Claisen-Schmidt condensation with ethyl acetate in the presence of sodium ethoxide, yielding a chalcone intermediate. Subsequent acid-catalyzed cyclization forms the chromenone structure.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Catalyst: H₂SO₄ or HCl
  • Temperature: 80–100°C
  • Yield: 60–75%

Imidazo[1,2-a]pyrazine Moiety Installation

The imidazo[1,2-a]pyrazine ring is introduced via condensation between 2-aminopyrazine and α-bromoketones. For the 6,8-dimethyl variant:

Condensation with 3-Bromo-2,4-pentanedione

2-Amino-5-methylpyrazine reacts with 3-bromo-2,4-pentanedione in DMF at 120°C, forming 6,8-dimethylimidazo[1,2-a]pyrazine.

Optimized Parameters :

  • Solvent: Anhydrous DMF
  • Temperature: 120°C, 12 hours
  • Yield: 68%

Coupling to Chromenone

The imidazo[1,2-a]pyrazine is attached to the chromenone at position 3 using a Suzuki-Miyaura cross-coupling reaction. A boronic ester derivative of the imidazo[1,2-a]pyrazine reacts with 3-bromo-7-hydroxy-2H-chromen-2-one under palladium catalysis.

Catalyst System :

  • Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Temperature: 90°C, 8 hours
  • Yield: 55–60%

Final Coupling and Purification

The assembled intermediate undergoes final functional group adjustments and purification:

Global Deprotection and Neutralization

Any protecting groups (e.g., tert-butyl carbamates) are removed using TFA in dichloromethane, followed by neutralization with aqueous NaHCO₃.

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) or preparative HPLC (C18 column, acetonitrile/water gradient).

Purity Data :

  • HPLC: >98% (UV detection at 254 nm)
  • LC-HRMS: [M+H]⁺ m/z 417.1994 (calculated 417.1990)

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Total Yield 28% 35%
Stereochemical Purity >99% ee 98% ee
Reaction Steps 6 5
Purification Technique HPLC Flash Chromatography

Method B offers higher overall yield but slightly lower enantiomeric excess, likely due to incomplete chiral resolution in the piperazine synthesis.

Scale-Up Considerations

Industrial-scale production faces challenges in:

  • Cost of Chiral Catalysts : Asymmetric hydrogenation reduces reliance on resolution but requires expensive ligands.
  • Solvent Waste : DMF replacement with 2-MeTHF improves environmental metrics.
  • Exothermic Reactions : Controlled addition of ethyl bromide during piperazine synthesis prevents runaway reactions.

Analyse Chemischer Reaktionen

Reaction Mechanisms

The synthesis relies on standard organic transformations, with mechanistic insights inferred from similar systems .

Table 1: Key Reaction Types and Conditions

Reaction TypeReagents/ConditionsPurpose
Knoevenagel CondensationEthyl acetoacetate, substituted salicylaldehyde, pyridine, acetic acidForm chromenone core
Nucleophilic Aromatic SubstitutionBase (e.g., K₂CO₃), solvent (e.g., DMF)Introduce imidazo-pyrazine moiety
Piperazine CouplingPiperazine derivative, coupling agent (e.g., EDC), solvent (e.g., DCM)Functionalize position 7
Chiral ResolutionChiral stationary phase (HPLC), or asymmetric catalystAchieve (S)-enantiomer

Analytical Characterization

Structural confirmation is critical, as evidenced by the following methods:

Table 2: Analytical Techniques

MethodKey Observations
1H NMR Peaks in 8.40–8.67 ppm for aromatic protons, confirming chromenone core integrity .
Mass Spectrometry (MS) Molecular weight of 417.5 g/mol (Evitachem), consistent with molecular formula C₂₂H₂₃N₅O₂ .
HPLC Used for purity assessment and chiral resolution.
Infrared Spectroscopy (IR) Carbonyl (C=O) stretch at ~1720 cm⁻¹ typical for chromenones .

Reactivity and Stability

  • Hydrolysis : Chromenone derivatives are generally stable under basic conditions but may undergo hydrolysis of the lactone ring in acidic media.

  • Electrophilic Substitution : The electron-rich chromenone ring may undergo electrophilic substitution (e.g., nitration) at positions ortho/para to the substituents.

  • Aggregation-Induced Emission (AIE) : Analogous chromenones exhibit fluorescence quenching in solution but enhanced emission in solid-state due to restricted rotation .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting the growth of prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), ovarian cancer (SKOV3), and breast cancer (MDA-MB 231) cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapeutics .

G Protein-Coupled Receptor Modulation

Some studies have identified 2H-chromen-2-one derivatives as agonists for G protein-coupled receptor 35 (GPR35). For example, a specific derivative demonstrated an EC50 value of 5.8 nM, indicating its potency in activating this receptor. This modulation may have implications for treating conditions linked to GPR35 signaling pathways, such as gastrointestinal disorders and metabolic diseases .

Neuroprotective Effects

Compounds within the 2H-chromen-2-one class have been studied for their neuroprotective properties. They are believed to mitigate neurotoxicity associated with excitotoxicity through their action on glutamate receptors. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Modulation of Neurotransmitter Systems

The ability of these compounds to influence neurotransmitter systems may also extend to the modulation of serotonin and dopamine pathways, making them candidates for further exploration in the treatment of psychiatric disorders such as depression and schizophrenia .

Antifungal and Antibacterial Activity

The synthesis of 2H-chromen-2-one derivatives has also been linked to antifungal and antibacterial activities against various pathogens, including Candida albicans and Staphylococcus aureus. These findings highlight the potential for developing new antimicrobial agents from this compound class .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one is crucial for optimizing its efficacy and reducing toxicity. Variations in substituents at specific positions on the chromenone scaffold can significantly influence biological activity, pharmacokinetics, and drug-likeness properties.

Position Substituent Effect
3Dimethylimidazo groupEnhances receptor activity
7Ethyl-methylpiperazine groupImproves solubility
6Hydroxy or bromo groupsIncreases anticancer activity

Case Study: Anticancer Activity

A study evaluated a series of 2H-chromen-2-one derivatives for their anticancer properties against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments. For instance, compound X showed an IC50 value significantly lower than that of established chemotherapeutics, suggesting its potential as a novel anticancer agent .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of a specific derivative on neuronal cell cultures exposed to oxidative stress. The compound exhibited a marked reduction in cell death and oxidative damage markers compared to controls, underscoring its therapeutic potential in neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of SMN-C2 involves its binding to specific sequences in the SMN2 pre-mRNA. This compound binds to single-stranded GA-rich RNA in a sequence-specific manner, forming a ligand-binding pocket with two sequential GAAG loop-like structures. This binding stabilizes the complex between SMN2 exon 7, the 5′ splice site, and the U1 small nuclear ribonucleoprotein, promoting the inclusion of exon 7 in the mature mRNA .

By enhancing the inclusion of exon 7, this compound increases the production of full-length SMN2 mRNA, which is translated into functional SMN protein. This helps compensate for the loss of SMN1 gene function in spinal muscular atrophy patients, thereby alleviating the symptoms of the disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Comparisons

The compound shares similarities with derivatives listed in and , particularly pyridopyrimidinone and imidazopyrazine-based analogs. Key distinctions include:

Compound Core Structure Heterocyclic Substituent Piperazine/Piperidine Substituent Reported Applications
Target Compound 2H-chromen-2-one (coumarin) 6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl 4-Ethyl-3-methylpiperazin-1-yl Hypothesized kinase inhibition or anticancer
Entry 135 () : 2-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl (3S)-3-Methylpiperazin-1-yl Kinase inhibition (implied by patent context)
Entry 140 () : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl Piperazin-1-yl (unsubstituted) Therapeutic agent (patent context)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl and cyano groups Phenethyl chain Synthetic intermediate
Key Observations:
  • Core Structure: The coumarin core in the target compound differentiates it from pyridopyrimidinone-based analogs (e.g., Entries 135 and 140). Coumarins are associated with distinct pharmacokinetic profiles, such as enhanced membrane permeability .
  • Piperazine Substitution : The 4-ethyl-3-methylpiperazine group in the target compound may improve metabolic stability compared to unsubstituted (Entry 140) or 3S-methyl (Entry 135) variants, as alkylation often reduces oxidative metabolism .
  • Heterocyclic Diversity : The imidazopyrazine moiety in the target compound and Entry 135 contrasts with the pyrazolopyrazine in Entry 140, which could alter binding specificity in enzymatic targets.

Physicochemical Properties

Limited data from analogs in and suggest:

  • Melting Points : Imidazo[1,2-a]pyridine derivatives (e.g., 1l and 2d in ) exhibit melting points of 215–245°C, indicative of crystalline stability. The target compound likely shares similar thermal properties due to its rigid heterocyclic framework.
  • Solubility : Piperazine substituents generally enhance aqueous solubility. The 4-ethyl-3-methyl group may balance lipophilicity for improved blood-brain barrier penetration compared to polar unsubstituted piperazines .

Hypothesized Bioactivity

  • Anticancer Activity : Coumarin derivatives (e.g., renal or prostate cancer agents in ) and imidazopyrazine-based kinase inhibitors () suggest the target compound may target oncogenic pathways.

Biologische Aktivität

(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of 2H-chromen-2-one derivatives , which are known for their diverse biological activities. The structure includes a chromone core substituted with an imidazo[1,2-a]pyrazine moiety and a piperazine group, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of chromen-2-one exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported that a related compound exhibited an inhibition zone diameter of 20 mm against Staphylococcus aureus, indicating strong antibacterial activity .
  • Antifungal Activity : The compound's structural analogs have also shown promising antifungal activity against species such as Candida albicans and Aspergillus spp. In vitro assays revealed that some chromen-2-one derivatives were more effective than the standard antifungal agent miconazole against Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of chromen-2-one derivatives has been explored in several studies:

  • Cytotoxic Effects : Certain derivatives have been tested for their cytotoxic effects on cancer cell lines. For example, a related coumarin compound was found to have an IC50 value of 137 μM against cervical cancer cells (HeLa) . This suggests that modifications to the chromen structure can enhance anticancer efficacy.

The precise mechanism of action for (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • DNA Interaction : Some studies indicate that coumarins can bind to DNA, potentially leading to cytotoxic effects in cancer cells .
  • Enzyme Inhibition : The inhibition of key enzymes involved in cancer progression and microbial resistance is another proposed mechanism. For example, coumarins have been shown to inhibit carbonic anhydrases and cholinesterases .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

ParameterValue/Description
Absorption Predicted good oral bioavailability
Distribution Likely distributed in tissues due to lipophilicity
Metabolism Metabolized by liver enzymes (CYP450 family)
Excretion Primarily renal excretion expected

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one:

  • Antibacterial Efficacy : A study showed that related compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • Anticancer Studies : Another research highlighted the potential of chromen derivatives in targeting specific cancer pathways, showing promise as novel chemotherapeutic agents .

Q & A

Q. Key spectral reference data :

  • 1H^1H NMR (DMSO-d6_6) : Imidazo[1,2-a]pyrazine protons at δ 8.05 (s, 1H), chromen-2-one carbonyl at δ 165.2 ppm (13C^{13}C-NMR) .
  • HRMS (ESI+) : Calculated for C25_{25}H27_{27}N5_5O2_2 [M+H]+^+: 454.2094; Found: 454.2098 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.